

JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JSH-150**

Cat. No.: **B608255**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JSH-150 is a novel, highly selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3]} As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides a comprehensive overview of the preclinical data for **JSH-150**, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

JSH-150 exerts its anti-cancer effects through the specific inhibition of CDK9 kinase activity. By binding to the ATP-binding pocket of CDK9, **JSH-150** prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II). This inhibition of Pol II phosphorylation leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.^{[3][4]} The subsequent decrease in these key survival proteins triggers cell cycle arrest and induces apoptosis in cancer cells.^{[3][4]}

Data Presentation

Table 1: Kinase Selectivity Profile of JSH-150

Kinase Target	IC50 (nM)	Fold Selectivity vs. CDK9
CDK9/cyclinT1	1	1
CDK16/Cyclin Y	292	292
CDK1/cyclin B	1340	1340
CDK14/Cyclin Y	1680	1680
CDK7/Cyclin H/MNAT1	1720	1720
CDK2/cyclin A	2860	2860
CDK5/p25	4640	4640
Data sourced from MedchemExpress. [1]		

Table 2: In Vitro Antiproliferative Activity of JSH-150 (GI50)

Cell Line	Cancer Type	GI50 (µM)
A375	Melanoma	0.002 - 0.044
A431	Squamous Cell Carcinoma	0.002 - 0.044
BE(2)M17	Neuroblastoma	0.002 - 0.044
GIST-T1	Gastrointestinal Stromal Tumor	0.002 - 0.044
COLO205	Colon Cancer	0.002 - 0.044
Leukemia Cell Lines		
MV4-11	Acute Myeloid Leukemia	Single-digit nM range
HL-60	Acute Promyelocytic Leukemia	Single-digit nM range
MOLM-13	Acute Myeloid Leukemia	Single-digit nM range
MOLM-14	Acute Myeloid Leukemia	Single-digit nM range
OCI-AML-3	Acute Myeloid Leukemia	Single-digit nM range
Ramos	Burkitt's Lymphoma	Double-digit nM range
SKM-1	Acute Myeloid Leukemia	Double-digit nM range
U-937	Histiocytic Lymphoma	Double-digit nM range
Normal Cell Line		
CHO	Chinese Hamster Ovary	1.1
Data sourced from MedchemExpress. [1]		

Table 3: Preclinical Pharmacokinetics of JSH-150 (Oral Administration)

Species	Tmax (h)	T1/2 (h)
Mice	2.00	1.55
Sprague-Dawley Rats	3.33	4.60
Beagle Dogs	1.33	3.16

Data sourced from Universal
Biologicals.[\[2\]](#)

In Vivo Efficacy

In a xenograft mouse model using the human acute myeloid leukemia cell line MV4-11, **JSH-150** demonstrated significant anti-tumor activity.[\[3\]](#)[\[4\]](#) Oral administration of **JSH-150** at doses of 10, 20, and 30 mg/kg/day resulted in almost complete suppression of tumor progression during the initial two weeks of treatment.[\[2\]](#) Notably, this potent anti-tumor effect was achieved without any observable general cytotoxicity, as indicated by the stable body weight of the treated animals.[\[2\]](#) Following the cessation of treatment, tumor regrowth was observed in the 10 mg/kg dosage group; however, this recurrence was not seen in the 20 and 30 mg/kg dosage groups within the subsequent week, indicating a sustained response at higher doses.[\[2\]](#)

Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)

- Reaction Setup: A kinase reaction is prepared containing CDK9/CyclinK kinase (3 ng/µL), a serial dilution of **JSH-150**, and the CDK9 substrate PDKtide (0.2 µg/µL) with 10 µM ATP.
- Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.
- Termination and ADP Consumption: The reaction is stopped, and the remaining ADP is consumed by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
- Signal Generation: Kinase Detection Reagent is added and incubated for 30 minutes to produce a luminescent signal.

- Data Acquisition: The luminescence is measured using an automated plate reader, and the dose-response curve is fitted using Prism 7.0 to determine the IC₅₀ value.[5]

Signaling Pathway Analysis (Western Blot)

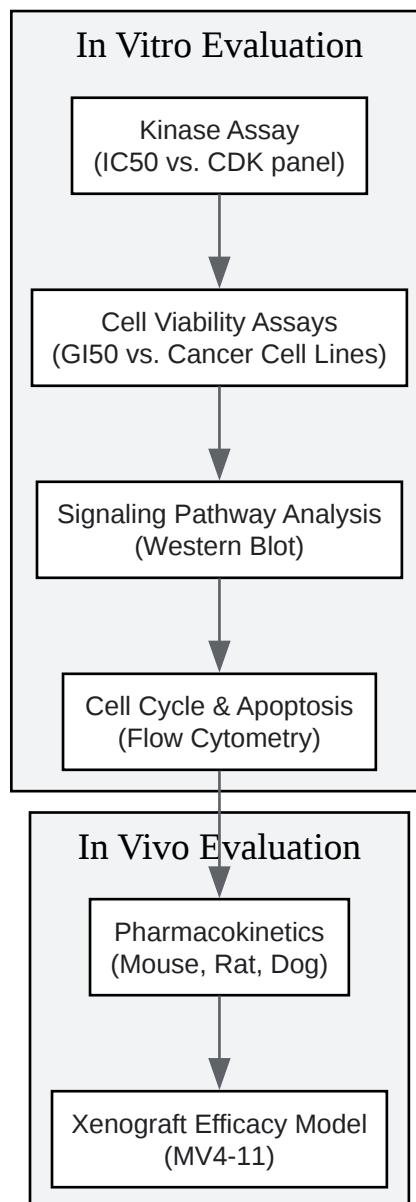
- Cell Treatment and Lysis: MV4-11, HL-60, and MEC-1 cells are treated with DMSO (vehicle control) or a serial dilution of **JSH-150** for 2 hours. Cells are then washed with 1x PBS and lysed in cell lysis buffer.[5]
- Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Phospho-CDK9 (Thr186), CDK9, Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), RNA Pol II, XIAP, MCL-1, c-MYC, BCL-2, and GAPDH.[5]
- Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

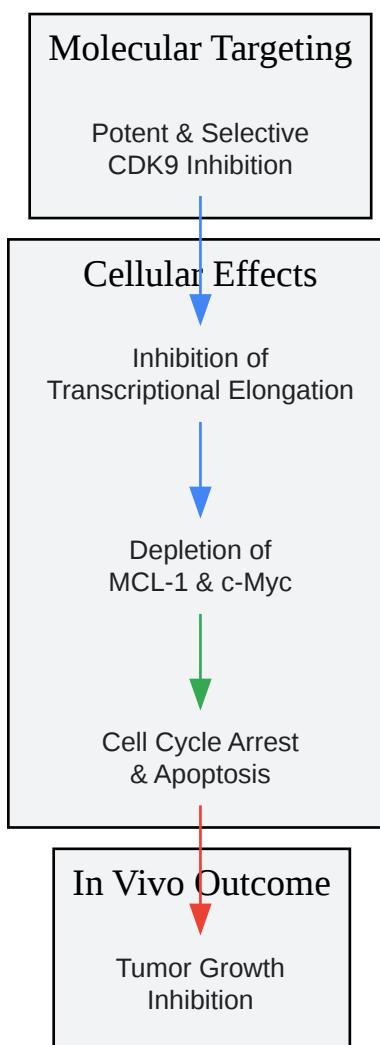
- Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **JSH-150** or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ values are calculated from the dose-response curves.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)


- Cell Treatment: Cells are treated with **JSH-150** or vehicle control for the desired time.
- Cell Harvesting: Adherent and floating cells are collected, washed with PBS.
- For Cell Cycle Analysis:
 - Cells are fixed in cold 70% ethanol.
 - Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
 - The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
- For Apoptosis Analysis (Annexin V/PI Staining):
 - Cells are resuspended in Annexin V binding buffer.
 - Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark.
 - The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **JSH-150**.

[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **JSH-150**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608255#jsh-150-preclinical-studies-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com